molecular formula C14H11FO3 B6371962 5-(5-Carboxy-2-fluorophenyl)-3-methylphenol CAS No. 1261893-48-4

5-(5-Carboxy-2-fluorophenyl)-3-methylphenol

Cat. No.: B6371962
CAS No.: 1261893-48-4
M. Wt: 246.23 g/mol
InChI Key: JZXVOZBTVYLBLL-UHFFFAOYSA-N
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Description

5-(5-Carboxy-2-fluorophenyl)-3-methylphenol is an organic compound characterized by the presence of a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Carboxy-2-fluorophenyl)-3-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 3-methylphenol.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Carboxy-2-fluorophenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)-3-methylphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-3-methylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The presence of the fluorine atom enhances its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol
  • 5-(5-Carboxy-2-fluorophenyl)-2-methoxynicotinic acid
  • 3-(5-Carboxy-2-fluorophenyl)-5-nitrobenzoic acid

Uniqueness

5-(5-Carboxy-2-fluorophenyl)-3-methylphenol is unique due to the presence of both a carboxylic acid group and a hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The fluorine atom further enhances its stability and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-3-(3-hydroxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-4-10(6-11(16)5-8)12-7-9(14(17)18)2-3-13(12)15/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXVOZBTVYLBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683925
Record name 6-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-48-4
Record name 6-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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